molecular formula C10H15NO2 B1330792 (S)-1-(3,4-Dimethoxyphenyl)ethylamine CAS No. 65451-89-0

(S)-1-(3,4-Dimethoxyphenyl)ethylamine

Cat. No.: B1330792
CAS No.: 65451-89-0
M. Wt: 181.23 g/mol
InChI Key: OEPFPKVWOOSTBV-ZETCQYMHSA-N
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Description

(S)-1-(3,4-Dimethoxyphenyl)ethylamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, characterized by the presence of two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Dimethoxyphenyl)ethylamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding aldehyde. One common method includes the following steps:

    Nitration: The starting material, 3,4-dimethoxybenzene, is nitrated to form 3,4-dimethoxynitrobenzene.

    Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalytic hydrogenation and enzymatic resolution are commonly employed to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dimethoxyphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding imine or nitrone.

    Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of imines or nitrones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups onto the benzene ring.

Scientific Research Applications

(S)-1-(3,4-Dimethoxyphenyl)ethylamine exhibits notable biological activities due to its structural characteristics. Its similarity to neurotransmitters such as dopamine and norepinephrine suggests potential applications in pharmacology and neurobiology.

Neurotransmitter Modulation

  • Dopaminergic Activity : The compound may influence dopaminergic pathways, impacting mood and behavior.
  • Norepinephrine Interaction : It has potential effects on arousal and attention mechanisms through modulation of norepinephrine pathways.

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:

  • Oxidation : Can be oxidized to form imines or nitriles.
  • Reduction : Further reduction yields alcohols.
  • Substitution : Participates in nucleophilic substitution to form amides or other derivatives.

Biology

The compound is studied for its interactions with enzymes and receptors:

  • Receptor Binding Studies : Investigations into how this compound interacts with specific molecular targets can provide insights into its biological activity.
  • Pharmacological Research : Its potential as a precursor in the synthesis of pharmaceutical compounds targeting neurological pathways is significant.

Medicine

This compound is particularly relevant in drug discovery:

  • Precursor for Pharmaceuticals : It is used in the synthesis of drugs that target neurological disorders due to its structural similarity to neurotransmitters.
  • Potential Therapeutic Applications : Research indicates possible anti-inflammatory and anticancer properties linked to related compounds derived from similar structures.

Industrial Applications

In industry, this compound is employed in the production of specialty chemicals:

  • Manufacture of Dyes and Pigments : Its unique chemical properties make it suitable for use as an intermediate in dye production.
  • Specialty Chemicals Production : The compound's reactivity allows it to be utilized in creating various chemical products.

Case Study 1: Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems significantly. A study demonstrated its potential dopaminergic effects, suggesting implications for mood regulation and treatment strategies for mood disorders.

Case Study 2: Synthesis of Pharmaceutical Compounds

A recent investigation highlighted the use of this compound as a precursor in synthesizing novel pharmaceutical agents targeting neurological pathways. These studies emphasize the importance of chirality in enhancing therapeutic efficacy.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)ethylamine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: Lacks the chiral center present in (S)-1-(3,4-Dimethoxyphenyl)ethylamine.

    2-(3,4-Dimethoxyphenyl)ethylamine: Similar structure but different substitution pattern on the benzene ring.

    3-Methoxyphenethylamine: Contains only one methoxy group.

Uniqueness

This compound is unique due to its chiral nature and the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The specific stereochemistry can also affect its interaction with molecular targets, making it distinct from other similar compounds.

Biological Activity

(S)-1-(3,4-Dimethoxyphenyl)ethylamine, also known as DMPEA, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H15NO2 and a CAS number of 65451-89-0. The compound features a phenyl ring with two methoxy groups at the 3 and 4 positions, contributing to its unique chemical properties and biological activities.

The biological activity of DMPEA is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of methoxy groups enhances the lipophilicity and binding affinity of the compound, facilitating its interaction with neurotransmitter systems.

  • Receptor Interaction : DMPEA has been studied for its agonistic effects on serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and cognitive functions. This interaction may contribute to its potential antidepressant effects .
  • Enzyme Modulation : The compound has shown promise in modulating enzyme activities related to neurotransmitter metabolism, suggesting a role in neurochemical regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity : Studies have suggested that DMPEA may have antidepressant-like effects in animal models, potentially through its action on serotonin pathways .
  • Neuroprotective Effects : Preliminary investigations indicate that DMPEA could offer neuroprotective benefits, making it a candidate for further studies in neurodegenerative diseases.
  • Anticancer Potential : Some derivatives of DMPEA have been explored for their anticancer properties. For instance, modifications of the compound have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies and Experimental Data

  • Antidepressant Effects : A study by researchers at PubMed Central evaluated the effects of DMPEA on behavior in rodent models. The results indicated significant improvements in depressive-like behaviors when administered at specific dosages.
  • Cytotoxic Activity : In vitro studies showed that certain derivatives of DMPEA inhibited the proliferation of cancer cells, with IC50 values indicating effective concentrations for therapeutic applications. For example:
    • Derivative A: IC50 = 2.76 µM against ovarian cancer cells.
    • Derivative B: IC50 = 9.27 µM against renal cancer cells .

Data Table

Activity TypeTarget/EffectIC50 Value (µM)Reference
AntidepressantRodent behavior improvementN/A
CytotoxicityOvarian cancer cells2.76
CytotoxicityRenal cancer cells9.27

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3,4-Dimethoxyphenyl)ethylamine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The synthesis typically involves asymmetric reduction of a prochiral ketone precursor, such as 1-(3,4-dimethoxyphenyl)ethanone, using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reduction) or enzymatic methods (e.g., ketoreductases). For example:

Precursor Preparation : Alkylation of 3,4-dimethoxyphenol with bromoethane derivatives under basic conditions (K₂CO₃, DMF, 80°C) to form the ketone intermediate.

Asymmetric Reduction : Catalytic hydrogenation with a chiral Rh or Ru catalyst (e.g., (R)-BINAP complexes) or enzymatic reduction with NADPH-dependent ketoreductases.

Purity Analysis : Enantiomeric excess (ee) is validated via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) or polarimetry.
Key Data :

  • CAS for (S)-enantiomer: 65451-89-0
  • Molecular formula: C₁₀H₁₅NO₂

Q. How should researchers characterize the physicochemical stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies should assess:

Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures.

Photostability : Exposure to UV light (ICH Q1B guidelines) with HPLC monitoring for degradation products.

Hygroscopicity : Dynamic vapor sorption (DVS) to measure moisture uptake.
Reference Data :

  • Melting point: 12–15°C; Boiling point: 188°C at 15 mmHg .

Advanced Research Questions

Q. What computational strategies are effective in predicting the pharmacological activity of this compound?

  • Methodological Answer :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin/dopamine receptors (e.g., 5-HT₂A, D₂).

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP (calculated: 1.91) and topological polar surface area (44.48 Ų) .

MD Simulations : Molecular dynamics (GROMACS) to assess binding stability in lipid bilayers or receptor-binding pockets.

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions may arise from enantiomeric impurities or assay variability. Mitigation steps include:

Chiral Purity Verification : Re-analyze samples via chiral chromatography.

Standardized Assays : Use cell lines with validated receptor expression (e.g., HEK-293T transfected with human 5-HT receptors).

Meta-Analysis : Compare data across studies using standardized units (e.g., IC₅₀, Ki) and adjust for experimental conditions (pH, solvent).

Q. What are the applications of this compound in stereoselective organic synthesis?

  • Methodological Answer : The compound serves as a chiral building block in:

β-Lactam Synthesis : As demonstrated in Staudinger reactions with imines, yielding trans-β-lactams with >90% diastereomeric excess (de) when using (S)-napthylethylamine auxiliaries .

Asymmetric Alkylation : Lithiation followed by electrophilic quenching to form C-C bonds with retention of configuration.

Q. Regulatory and Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods for weighing.

Ventilation : Ensure airflow >0.5 m/s to prevent vapor accumulation (flash point >230°F) .

Regulatory Compliance : Classified as a controlled substance (Homoveratrylamine) under the UK Misuse of Drugs Act 1971 .

Properties

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-5-9(12-2)10(6-8)13-3/h4-7H,11H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPFPKVWOOSTBV-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60327442
Record name (1s)-1-(3,4-dimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65451-89-0
Record name (1s)-1-(3,4-dimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60327442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3,4-Dimethoxy-α-methylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 43.8 g of (S)-1-(3,4-dimethoxyphenyl)ethylamine in 400 cm3 of dichloromethane are added, with stirring at a temperature in the region of 20° C., 16.8 cm3 of 2-thiophenecarboxaldehyde and 35 g of 4Å molecular sieves. The reaction mixture is stirred for 16 hours at a temperature in the region of 20° C., and then filtered through a sinter funnel containing Celite. The sinter funnel is washed with 3 times 50 cm3 of dichloromethane and the filtrates are combined and then concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. 45.95 g of (S)-N-(2-thienyl)-methylidene]-[1-(3,4-dimethoxyphenyl)ethylamine are thus obtained in the form of a colourless oil for which the characteristics are the following:
Quantity
43.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
16.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′,4′-Dimethoxyacetophenone oxime (1 gram, 5.1 mmol) was dissolved in 10 milliliters of glacial acetic acid, the solution was flushed with N2 and the palladium on carbon (0.2 grams, 5%) was added. The mixture was treated with 60 psi of H2 in a Parr Type Shaker for 24 hours. The catalyst was filtered off and the filtrate was concentrated to afford a yellow oil which was taken up in water, basified to pH 12 with a saturated solution of sodium carbonate and extracted with methylene chloride. The combined extracts were dried over magnesium sulfate and concentrated to afford 1.97 grams (82%) of product as a yellow oil: 1H NMR (CDCl3) δ7.02-6.75 (m, 3H), 4.08 (q, J1=6.6 Hz, J2=13.1 Hz, 1 H), 3.89 (s, 3H), 3.87 (s, 3H), 1.37 (d , J=6.6 Hz, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

(S)-1-(3,4-Dimethoxyphenyl)ethylamine
(S)-1-(3,4-Dimethoxyphenyl)ethylamine
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(S)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 4
Reactant of Route 4
(S)-1-(3,4-Dimethoxyphenyl)ethylamine
(S)-1-(3,4-Dimethoxyphenyl)ethylamine
Reactant of Route 6
(S)-1-(3,4-Dimethoxyphenyl)ethylamine

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